molecular formula C18H17NO4 B2945133 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1351600-17-3

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2945133
CAS No.: 1351600-17-3
M. Wt: 311.337
InChI Key: NWHNEOAOFUJSGG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains an indene and a benzo[d][1,3]dioxole group . Indene is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . Benzo[d][1,3]dioxole is a type of aromatic ether .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods such as grinding, stirring, and ultrasound irradiation .

Scientific Research Applications

Practical Synthesis and Chemical Stability

  • Synthesis of Orally Active CCR5 Antagonist : A practical synthesis method for an orally active CCR5 antagonist was developed, showcasing the compound's potential in therapeutic applications. This synthesis involves a Suzuki−Miyaura reaction and establishes a new, inexpensive method without the need for chromatographic purification (Ikemoto et al., 2005).

Toxicological Evaluation and Metabolism

  • Evaluation of N-Alkyl Benzamide Umami Flavour Compounds : Toxicological evaluations were completed on two N-alkyl benzamide umami flavour compounds to assess their safety for use in food and beverage applications, demonstrating the importance of understanding the metabolism and toxicological profiles of such compounds (Karanewsky et al., 2016).

Biological Activity

  • Synthesis and Cytotoxic Effects of N-(Ferrocenylmethyl)benzene-carboxamide Derivatives : A series of derivatives were synthesized and shown to exhibit cytotoxic effects on breast cancer cell lines, illustrating the compound's potential in cancer research (Kelly et al., 2007).

Prodrug Forms and Chemical Transformations

  • N-Acyl Derivatives as Prodrug Forms : The study on N-acyl and N-alkoxycarbonyl derivatives of benzamide assessed their suitability as prodrugs, highlighting the importance of chemical stability and enzymatic hydrolysis in drug development (Kahns & Bundgaard, 1991).

Synthesis and Characterization

  • Synthesis of Some N1-(3-Hydroxy-2-pyridyl)benzamides : This research focused on the synthesis of benzamide derivatives, exploring their biological activities and contributing to the understanding of benzamides' versatile applications (Mobinikhaledi et al., 2006).

Future Directions

Future research could focus on the synthesis and characterization of this compound, as well as exploration of its potential biological activities. Given the biological activities observed in similar compounds, it may be worthwhile to investigate its potential as a therapeutic agent .

Mechanism of Action

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-17(13-5-6-15-16(9-13)23-11-22-15)19-10-18(21)8-7-12-3-1-2-4-14(12)18/h1-6,9,21H,7-8,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHNEOAOFUJSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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